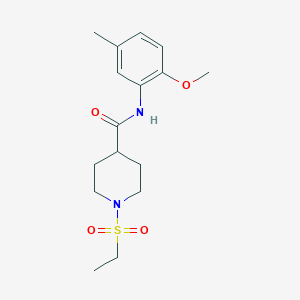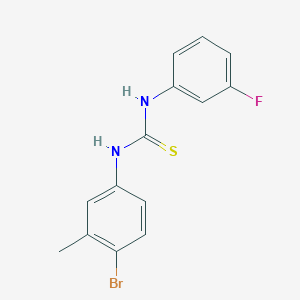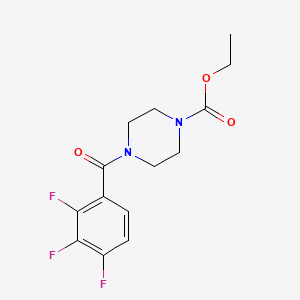![molecular formula C19H19Cl2N3O3 B4667189 methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4667189.png)
methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}amino)benzoate
Vue d'ensemble
Description
Methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}amino)benzoate, commonly known as MDL-100,907, is a selective antagonist for the dopamine D4 receptor. It is a potent and highly selective compound that has been widely used in scientific research to study the role of the D4 receptor in various physiological and pathological processes.
Mécanisme D'action
MDL-100,907 acts as a selective antagonist for the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic system. By blocking the activity of the D4 receptor, MDL-100,907 can modulate the release of dopamine and other neurotransmitters, which can have a significant impact on various physiological and pathological processes.
Biochemical and physiological effects:
MDL-100,907 has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release and receptor signaling, as well as the regulation of neural activity in the prefrontal cortex and limbic system. These effects can have significant implications for the treatment of various neuropsychiatric disorders, including schizophrenia, drug addiction, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MDL-100,907 is a potent and highly selective compound that has been widely used in scientific research. Its advantages include its ability to selectively target the dopamine D4 receptor, its high potency, and its well-established safety profile. However, its limitations include its relatively high cost, the need for specialized equipment and expertise to synthesize and purify the compound, and the potential for off-target effects.
Orientations Futures
There are several future directions for the use of MDL-100,907 in scientific research. These include the development of novel D4 receptor antagonists with improved potency and selectivity, the investigation of the role of the D4 receptor in other physiological and pathological processes, and the exploration of the potential therapeutic benefits of D4 receptor antagonists in a range of neuropsychiatric disorders. Additionally, the use of MDL-100,907 in combination with other compounds may provide new insights into the complex interactions between neurotransmitters and their receptors in the brain.
Applications De Recherche Scientifique
MDL-100,907 has been extensively used in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological processes, including schizophrenia, drug addiction, and Parkinson's disease. It has also been used to investigate the potential therapeutic benefits of D4 receptor antagonists in these conditions.
Propriétés
IUPAC Name |
methyl 2-[[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O3/c1-27-18(25)14-4-2-3-5-17(14)22-19(26)24-10-8-23(9-11-24)13-6-7-15(20)16(21)12-13/h2-7,12H,8-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDKAUZYRSXPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4667106.png)



![3-cyclohexyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4667150.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-1-naphthylacetamide](/img/structure/B4667169.png)

![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4667185.png)
![1-(3-fluorobenzoyl)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4667192.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4667203.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4667210.png)
![2,4-dichloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4667218.png)

![5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4667227.png)